2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide
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Overview
Description
2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Antimicrobial Applications
- Benzohydrazide derivatives have shown significant antimicrobial activities. For instance, compounds synthesized from hydrazone reactions demonstrated effective antibacterial properties against various strains, such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas fluorescence (He et al., 2018). The presence of halido and methoxy groups in these compounds enhances their antibacterial efficiency.
Anticancer Applications
- Some benzohydrazide derivatives have been evaluated for their anticancer potential. A series of bromo-substituted benzohydrazides was synthesized and tested, showing promising results in inhibiting cancer cell growth (Kumar et al., 2017). These findings indicate the potential for developing new anticancer agents from benzohydrazide derivatives.
Structural Characterization and Synthesis
- The crystal structures of several benzohydrazide compounds have been determined, providing insights into their molecular configurations and potential reactivity. For example, studies have elucidated the non-planar structure of these molecules and highlighted the importance of hydrogen bonding and π···π stacking interactions in stabilizing their structures (Han, 2013).
Corrosion Inhibition
- Hydrazone derivatives of benzohydrazides have been investigated for their corrosion inhibition properties. These compounds form a protective layer on metal surfaces, significantly reducing corrosion in acidic environments. This application is crucial for extending the lifespan of metals in industrial settings (Lgaz et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBHWHVEUKKPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |
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